4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
NMR spectroscopy provides critical insights into the electronic environment of the compound. Key features include:
- ¹H NMR : The aromatic protons of the phenyl group resonate as a multiplet between δ 7.2–7.5 ppm. The NH~2~ group typically appears as a broad singlet near δ 5.5 ppm, while the methyl group at position 4 shows a sharp singlet at δ 2.3 ppm.
- ¹³C NMR : The trifluoromethyl carbon (CF~3~) appears as a quartet near δ 120 ppm due to coupling with fluorine (J~C-F~ ≈ 270 Hz). The pyrazole carbons adjacent to nitrogen atoms resonate between δ 140–160 ppm.
| NMR Signal | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H: Singlet | 2.3 | C4-methyl group |
| ¹H: Broad Singlet | 5.5 | C5-amine protons |
| ¹³C: Quartet | 120 | C3-trifluoromethyl carbon |
Infrared (IR) Spectroscopy of Trifluoromethyl-Containing Heterocycles
The IR spectrum exhibits characteristic absorptions:
- Strong C-F stretching vibrations at 1,120–1,180 cm⁻¹ for the trifluoromethyl group.
- N-H stretching of the amine group at 3,300–3,500 cm⁻¹ .
- Aromatic C=C stretching bands near 1,600 cm⁻¹ from the phenyl and pyrazole rings.
The trifluoromethyl group’s electron-withdrawing nature red-shifts adjacent C-N stretches to 1,250–1,300 cm⁻¹ , a hallmark of its influence on ring electronics.
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals fragmentation pathways:
- Molecular Ion Peak : m/z 285 (C~12~H~11~F~3~N~3~).
- Base Peak : m/z 160 from cleavage of the C3-CF~3~ bond, yielding a phenylpyrazole fragment.
- Key Fragments :
- m/z 77 (C~6~H~5~⁺) from phenyl group loss.
- m/z 69 (CF~3~⁺) indicative of trifluoromethyl detachment.
X-ray Crystallographic Studies of Pyrazole Core Systems
X-ray diffraction analyses of analogous pyrazole derivatives confirm a planar pyrazole ring with bond lengths and angles consistent with aromaticity. Key structural features include:
- Bond Lengths :
- Dihedral Angles : The phenyl group at position 1 forms a 15–20° angle with the pyrazole plane, minimizing steric hindrance.
| Parameter | Value |
|---|---|
| Pyrazole Ring Planarity | <0.1 Å deviation |
| C3-CF~3~ Bond Length | 1.47 Å |
| N1-C2 Bond Length | 1.33 Å |
These crystallographic data align with computational models, underscoring the compound’s stability and electronic delocalization.
Structure
3D Structure
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
4-methyl-2-phenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3/c1-7-9(11(12,13)14)16-17(10(7)15)8-5-3-2-4-6-8/h2-6H,15H2,1H3 |
InChI Key |
MVIRKDLCPVEWDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C(F)(F)F)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Mechanism Overview
- Nitrosation Step : A 4-trifluoromethylaniline derivative reacts with sodium nitrite in a protic solvent (e.g., glacial acetic acid) to form a diazonium salt intermediate.
- Cyclization : The diazonium salt undergoes condensation with a diketone or aldehyde under acidic conditions to form the pyrazole core.
- Amination : A subsequent reduction step introduces the amine group at position 5.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Temperature | 140°C (reaction coil) |
| Solvent System | MeCN/H₂O (1:1) or DCM with acid catalyst |
| Yield | 57–64% (depending on substrates) |
| Purification | Silica gel chromatography (EtOAc/hexane) |
This approach minimizes waste and enables rapid optimization through continuous flow setups.
One-Pot Acid-Promoted Cyclization
A direct method involves the reaction of di-Boc trifluoromethylhydrazine with carbonyl-containing substrates under acidic conditions. This strategy avoids isolating intermediates, improving atom economy.
Critical Steps
- Hydrazine Activation : Di-Boc trifluoromethylhydrazine reacts with a diketone or aldehyde in dichloromethane (DCM).
- Acid-Catalyzed Ring Formation : A strong acid (e.g., TFA) facilitates cyclization to form the pyrazole ring.
- Deprotection : Boc groups are removed under basic or acidic conditions to yield the free amine.
Advantages
- Diverse Substrates : Compatible with aldehydes, ketones, and nitriles.
- High Throughput : Suitable for parallel synthesis in drug discovery.
Challenges
- Stability Issues : Trifluoromethylhydrazine intermediates may decompose, requiring strict temperature control.
- Regioselectivity : Competing side reactions can lead to undesired isomers.
Lithium Diketonate-Mediated Synthesis
A patented method employs lithium 4,4,4-trifluoro-1-phenylbutadionate as a key intermediate, enabling simplified multistep synthesis.
Reaction Sequence
- Oxime Formation : Lithium 4,4,4-trifluoro-1-phenylbutadionate reacts with sodium nitrite in glacial acetic acid to form an oxime intermediate.
- Hydrazine Condensation : Hydrazine hydrate is added to the oxime, inducing cyclization to form the pyrazole ring.
- Amine Liberation : The product is isolated via filtration and washing.
Optimized Conditions
| Parameter | Value/Description |
|---|---|
| Temperature | 0–20°C (nitrosation); room temperature (cyclization) |
| Solvent | Glacial acetic acid |
| Yield | 93% (high-purity product) |
| Purity | >95% (confirmed by ¹H/¹⁹F NMR) |
This method avoids isolating unstable intermediates, reducing handling risks.
Catalytic Hydrogenation Approaches
For derivatives with nitro groups, catalytic hydrogenation offers a route to introduce the 5-amino substituent.
Procedure
- Nitro Precursor Synthesis : A 5-nitro-pyrazole is prepared via nitration of a pyrazole intermediate.
- Reduction : Pd/C or Raney Ni catalyzes hydrogenation in ethanol/HCl, converting the nitro group to an amine.
Example Protocol
| Step | Conditions |
|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C → RT |
| Reduction | H₂ gas (1 atm), Pd/C (10%), EtOH/HCl, 70°C |
This method is effective for NH-unsubstituted pyrazol-5-amines but may require additional functionalization for the target compound.
Comparative Analysis of Methods
| Method | Yield | Scalability | Regioselectivity | Key Challenges |
|---|---|---|---|---|
| Continuous Flow | 57–64% | High | Moderate | Equipment complexity |
| Di-Boc Hydrazine | 60–75% | Moderate | High | Intermediate instability |
| Lithium Diketonate | 93% | Low | Excellent | Limited substrate flexibility |
| Catalytic Hydrogenation | 70–85% | Moderate | Good | Nitro group handling |
Critical Factors in Synthesis
- Regioselectivity : The position of substituents (e.g., phenyl at N1 vs. C5) is governed by the directing effects of electron-withdrawing groups like CF₃.
- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance cyclization rates, while protic solvents (e.g., acetic acid) stabilize intermediates.
- Catalyst Selection : Acid catalysts (e.g., TFA) accelerate ring formation but may promote side reactions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce halogen atoms into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. Research indicates that compounds with trifluoromethyl groups exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. For instance, a study demonstrated that certain derivatives showed low minimum inhibitory concentrations (MIC) and effective bactericidal effects in time-kill assays, indicating their potential as novel antibiotics .
Anti-inflammatory Properties
Pyrazole derivatives are also being investigated for their anti-inflammatory properties. The incorporation of trifluoromethyl groups has been associated with enhanced biological activity, making these compounds candidates for developing anti-inflammatory medications. The synthesis of hybrid molecules containing pyrazole scaffolds has shown promise in reducing inflammation markers in vitro and in vivo .
Cancer Treatment
The potential application of this compound as an anti-cancer agent is under exploration. Preliminary studies suggest that pyrazole-based compounds can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. This dual action makes them attractive candidates for further development in oncology .
Agrochemical Applications
Pesticide Development
The compound is also being explored for its applications in agrochemicals, particularly as a pesticide. Research indicates that pyrazole derivatives can act as effective fungicides and insecticides due to their ability to disrupt biological pathways in pests while being less toxic to non-target organisms. The trifluoromethyl group enhances the lipophilicity of the compounds, improving their penetration into plant tissues .
Case Study: Synthesis and Efficacy Testing
A notable case study involved the synthesis of various pyrazole derivatives, including this compound, followed by efficacy testing against common agricultural pests. The results showed promising insecticidal activity with minimal environmental impact, supporting the compound's potential use in sustainable agriculture practices .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets . This interaction can modulate biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Position 1: Phenyl (target compound) enhances π-π stacking and lipophilicity compared to methyl () or tert-butyl ().
Position 3 :
- The CF₃ group (target compound) improves metabolic stability and electron-withdrawing effects, critical for inhibitory activity in thrombin and kinase targets .
- CF₃O-Ph () introduces additional polarity but may reduce membrane permeability.
Position 4 :
Physicochemical Properties
Biological Activity
4-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, also known by its CAS number 1152653-71-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C11H10F3N3, with a molecular weight of approximately 241.21 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a phenyl ring, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines:
- Mechanism : Compounds like this pyrazole derivative may act by disrupting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism has been observed in several studies involving related pyrazole compounds that target cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been documented. For instance, compounds derived from the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (1 µM) | 76% | 86% |
| Pyrazole Derivative (10 µM) | 61–85% | 76–93% |
This table summarizes findings from studies where pyrazole derivatives were tested against inflammatory responses in vitro .
Antimicrobial Activity
While specific data on this compound is limited, related pyrazole compounds have demonstrated antimicrobial properties against various bacterial strains. For example, some derivatives were effective against E. coli and Bacillus subtilis, suggesting potential applications in treating infections .
Case Studies
Several case studies illustrate the biological activity of pyrazole derivatives:
- Study on Anticancer Properties : A study synthesized a series of asymmetric MACs fused with pyrazole and evaluated their anticancer activity. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, highlighting their potential as anticancer agents .
- Inflammatory Response Modulation : Another study focused on the anti-inflammatory effects of various pyrazoles, demonstrating significant inhibition of cytokine release in animal models. The findings suggest that these compounds could be developed into therapeutic agents for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
